molecular formula C12H16O2 B3104733 (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol CAS No. 1493799-79-3

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol

Cat. No.: B3104733
CAS No.: 1493799-79-3
M. Wt: 192.25 g/mol
InChI Key: XUVZIYYZGRCPIP-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound features a cyclopropylmethoxy group and a methylphenyl group attached to a methanol moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol typically involves the reaction of 3-(cyclopropylmethoxy)-4-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.

    Reduction: LiAlH4 in THF or NaBH4 in ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde or 3-(Cyclopropylmethoxy)-4-methylbenzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-4-methylphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-4-methylphenyl)methanol: Lacks the cyclopropyl group, making it less sterically hindered.

    (3-(Cyclopropylmethoxy)phenyl)methanol: Lacks the methyl group, affecting its electronic properties.

    (4-Methylphenyl)methanol: Lacks both the cyclopropyl and methoxy groups, significantly altering its reactivity and biological activity.

Uniqueness

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)-4-methylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-2-3-11(7-13)6-12(9)14-8-10-4-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVZIYYZGRCPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249439
Record name 3-(Cyclopropylmethoxy)-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493799-79-3
Record name 3-(Cyclopropylmethoxy)-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1493799-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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